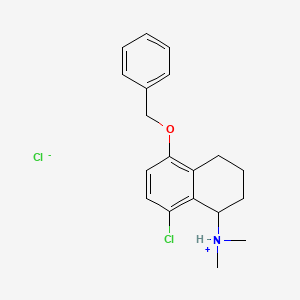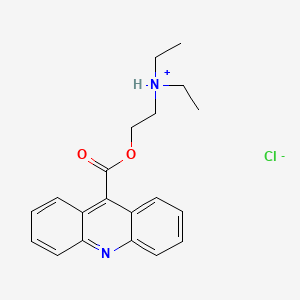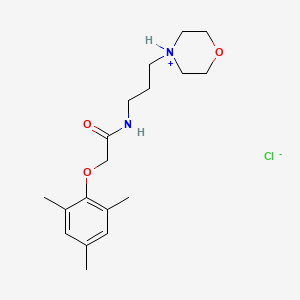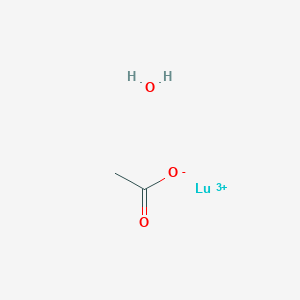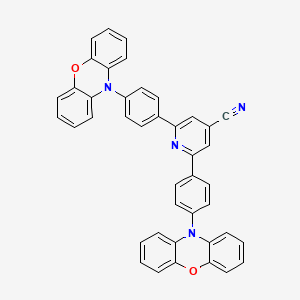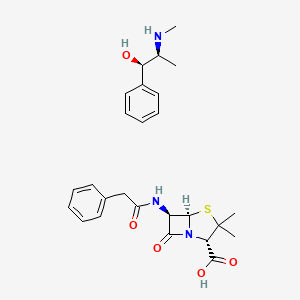
Tersavin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tersavin is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tersavin involves several key steps, typically starting with the preparation of its precursor compounds. The reaction conditions often require controlled environments to ensure high yield and purity. Common solvents used in the synthesis include 1,2-dichloroethane, and the reactions are usually carried out in dry reactors to prevent contamination .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques to maintain consistency and efficiency. The process involves the use of large reactors and precise control of temperature and pressure to optimize the reaction conditions. The final product is then purified through various methods such as crystallization or distillation to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tersavin undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically use halogens or other nucleophiles in the presence of catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Tersavin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Wirkmechanismus
The mechanism by which Tersavin exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. The pathways involved include signal transduction and metabolic pathways, which are crucial for maintaining cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tersavin can be compared with other compounds such as ferrocene and its derivatives, which share some structural similarities. this compound’s unique reactivity and stability set it apart from these compounds .
Uniqueness
What makes this compound unique is its ability to undergo a wide range of chemical reactions under various conditions, making it a versatile compound in both research and industrial applications. Its stability also allows it to be used in environments where other compounds might degrade or react undesirably.
Eigenschaften
CAS-Nummer |
7177-45-9 |
|---|---|
Molekularformel |
C26H33N3O5S |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C16H18N2O4S.C10H15NO/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);3-8,10-12H,1-2H3/t11-,12+,14-;8-,10-/m10/s1 |
InChI-Schlüssel |
ATTKGDVWJGVOJH-TWKDTOHUSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







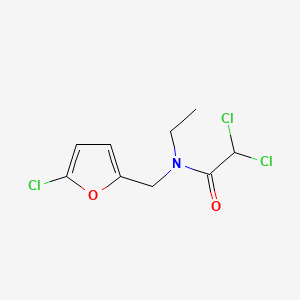

![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)
